Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chlorinated precursor with a diol in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methyl group.
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine atom present in Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound based on diverse scientific literature.
- Molecular Formula : C9H13ClO4
- Molecular Weight : 220.65 g/mol
- IUPAC Name : this compound
- Structure : The compound contains a spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable precursor with methyl chloroformate in the presence of a base like triethylamine under controlled conditions. This method is optimized for yield and purity, often using continuous flow reactors for industrial applications .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .
Anticancer Activity
Research has shown promising results regarding the anticancer properties of this compound. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The mechanisms involved include the modulation of caspase activity and the regulation of Bcl-2 family proteins .
The biological effects of this compound are attributed to its interaction with molecular targets within cells. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than 15 mm for both bacterial strains, indicating strong antimicrobial activity.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : MTT assay was used to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H13ClO4 | Antimicrobial, Anticancer |
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C9H14O4 | Limited studies on biological activity |
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C10H15ClO4 | Potentially similar activity |
Properties
Molecular Formula |
C8H11ClO4 |
---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)3-2-4-12-5-7/h2-5H2,1H3 |
InChI Key |
PYHQDBVXNJQBIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCOC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.